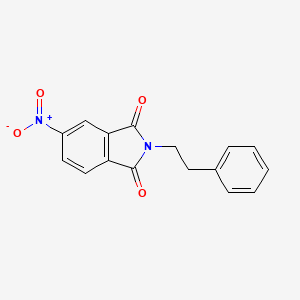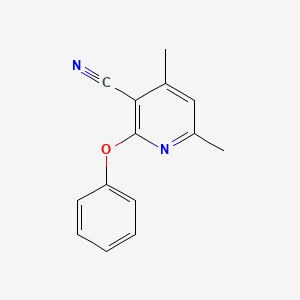
(2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid: is a boronic acid derivative that features a quinoline ring substituted with a thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the hydroboration of an appropriate precursor, such as an alkyne or alkene, to introduce the boronic acid functionality . The reaction conditions often involve the use of a boron reagent, such as borane or a boronic ester, under controlled temperature and solvent conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of industrial-scale synthesis.
化学反应分析
Types of Reactions: (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline and thiazole rings can undergo reduction reactions under specific conditions.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol or water).
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced quinoline or thiazole derivatives.
Substitution: Coupled products with various aryl or alkyl groups.
科学研究应用
Chemistry: In organic synthesis, (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for the synthesis of biaryl compounds and other heterocyclic structures .
Biology and Medicine: The quinoline and thiazole rings are known for their biological activity, and the boronic acid group can enhance the compound’s binding affinity to biological targets .
Industry: In the materials science field, this compound can be used in the development of advanced materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as conductivity and stability .
作用机制
The mechanism of action of (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding . The quinoline and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions .
相似化合物的比较
2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring and are used in medicinal chemistry for their pharmacological properties.
Imidazole derivatives: These compounds are structurally similar and are known for their broad range of chemical and biological activities.
Uniqueness: The uniqueness of (2-(2,4-Dimethylthiazol-5-yl)quinolin-6-yl)boronic acid lies in the combination of the quinoline, thiazole, and boronic acid functionalities. This combination provides a versatile platform for various applications in organic synthesis, medicinal chemistry, and materials science. The boronic acid group, in particular, enhances its reactivity and binding properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
898825-60-0 |
|---|---|
分子式 |
C14H13BN2O2S |
分子量 |
284.1 g/mol |
IUPAC 名称 |
[2-(2,4-dimethyl-1,3-thiazol-5-yl)quinolin-6-yl]boronic acid |
InChI |
InChI=1S/C14H13BN2O2S/c1-8-14(20-9(2)16-8)13-5-3-10-7-11(15(18)19)4-6-12(10)17-13/h3-7,18-19H,1-2H3 |
InChI 键 |
PWCIBXJGRQOEGS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)C3=C(N=C(S3)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B8765115.png)
![Propanoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-2-methyl-](/img/structure/B8765120.png)








![2-[(Chloromethoxy)methyl]thiophene](/img/structure/B8765194.png)


